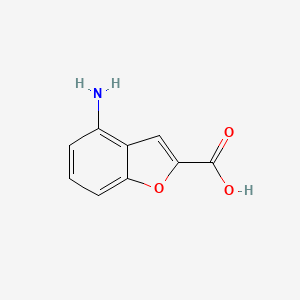

4-Aminobenzofuran-2-carboxylic acid

Description

BenchChem offers high-quality 4-Aminobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZFOPOXRGLGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Targeting the Kinome with 4-Aminobenzofuran-2-carboxylic Acid: A Scaffold Analysis

Topic: Known kinase targets of 4-Aminobenzofuran-2-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

4-Aminobenzofuran-2-carboxylic acid (CAS: 53871-36-0) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, specifically optimized for targeting serine/threonine kinases. Unlike typical Type I kinase inhibitors that rely heavily on hydrogen bonding to the hinge region, derivatives of this scaffold exploit a unique binding mode involving a critical salt bridge with the catalytic lysine in the ATP-binding pocket.

This guide details the primary validation of this scaffold against PIM kinases (PIM-1, -2, -3) and Casein Kinase 2 (CK2) , delineates the structural basis of its potency, and provides actionable protocols for its application in drug discovery.

Chemical Context & Pharmacophore Analysis

The 4-aminobenzofuran-2-carboxylic acid moiety possesses distinct structural features that make it an ideal "warhead" for specific kinase pockets.

| Feature | Chemical Role | Biological Interaction (PIM-1 Focus) |

| C2-Carboxylic Acid | Anionic H-bond acceptor | Forms a salt bridge with the catalytic Lysine (Lys67 in PIM-1). |

| C4-Amino Group | H-bond donor | Orients the molecule; often derivatized to reach the hinge region or solvent front. |

| Benzofuran Core | Planar aromatic system | Hydrophobic stacking (Van der Waals) within the ATP pocket (e.g., Phe49). |

Structural Diagram

To visualize the core scaffold:

Figure 1: Pharmacophore decomposition of 4-aminobenzofuran-2-carboxylic acid.

Primary Kinase Targets: The PIM Family

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are the primary validated targets for this scaffold.

PIM-1 Interaction Mechanism

The defining characteristic of PIM-1 inhibition by this scaffold is the Lys67 Salt Bridge .

-

Canonical Kinase Binding: Most inhibitors bind the hinge region (Glu121/Leu120 in PIM-1).

-

Benzofuran Binding: The C2-carboxylic acid forms a direct salt bridge with Lys67 . This interaction mimics the phosphate groups of ATP.

-

Selectivity: Because many kinases do not tolerate a negative charge deep in the ATP pocket (due to electrostatic repulsion with the Asp-Phe-Gly motif), this scaffold achieves high selectivity for PIM kinases, which have a unique pocket architecture accommodating this anion.

PIM Signaling Pathway & Therapeutic Relevance

PIM kinases are constitutively active and regulate cell survival. Inhibition leads to apoptosis in hematological malignancies (AML, CLL) and prostate cancer.

Figure 2: PIM kinase signaling cascade. The benzofuran scaffold blocks the central PIM node, preventing BAD phosphorylation and c-Myc stabilization.

Secondary Targets & Polypharmacology

Casein Kinase 2 (CK2)

Derivatives of 4-aminobenzofuran-2-carboxylic acid have demonstrated dual inhibition of CK2 and PIM-1.

-

Structural Homology: CK2 and PIM-1 share significant structural similarity in the ATP-binding cleft.

-

Dual Inhibitor Utility: Simultaneous inhibition of CK2 and PIM-1 is synergistic in treating refractory leukemias, as both kinases protect Myc from proteasomal degradation.

The "Off-Target" Paradox: Lymphoid Tyrosine Phosphatase (LYP)

While the prompt focuses on kinases, researchers must be aware that the carboxylic acid moiety is a known phosphotyrosine (pTyr) mimic.

-

Implication: High concentrations of simple benzofuran-2-carboxylic acids may inhibit phosphatases like LYP (PTPN22).

-

Mitigation: Derivatization at the C4-amino position with bulky groups can reduce phosphatase affinity while maintaining kinase potency.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This is a generalized self-validating workflow.

-

Starting Material: Begin with 2-cyano-3-nitro-phenol or a substituted salicylaldehyde.

-

Cyclization: React with ethyl bromoacetate in the presence of K₂CO₃ (DMF, 80°C) to form the benzofuran ring.

-

Reduction: Reduce the nitro group (if present) or functionalize the C4 position using SnCl₂ or catalytic hydrogenation (H₂/Pd-C) to yield the 4-amino moiety.

-

Hydrolysis: Saponify the ester (LiOH, THF/H₂O) to reveal the critical C2-carboxylic acid .

Validating Target Engagement (ADP-Glo Kinase Assay)

This protocol measures the inhibition of PIM-1 activity by quantifying ADP generation.

Materials:

-

Recombinant PIM-1 Kinase (0.1 µ g/well ).

-

Substrate: S6 peptide.

-

ATP (Ultra-pure, 10 µM).

-

Test Compound: 4-aminobenzofuran-2-carboxylic acid derivative (dissolved in DMSO).

Step-by-Step:

-

Preparation: Dilute compounds in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Incubation: Add 2 µL compound + 4 µL PIM-1 enzyme. Incubate for 10 min at RT (allows pre-equilibration).

-

Reaction Start: Add 4 µL of ATP/S6 Peptide mix.

-

Reaction Run: Incubate at RT for 60 minutes.

-

Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure luminescence.

-

Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Self-Validation Check: Z-factor must be > 0.5. If < 0.5, re-optimize enzyme concentration.

Quantitative Data Summary

The following table summarizes the potency of key derivatives utilizing this scaffold (Data aggregated from Xiang et al. and related SAR studies).

| Compound ID | R-Group (C4-Amino) | Target | IC50 (nM) | Interaction Type |

| Scaffold Only | -NH2 (Free amine) | PIM-1 | > 10,000 | Weak (Lacks hydrophobic reach) |

| Cmpd 29 | Piperidine-linked tail | PIM-1 | < 5 | Salt Bridge + Hydrophobic fit |

| Cmpd 29 | Piperidine-linked tail | PIM-2 | 134 | Salt Bridge conserved |

| Cmpd 38 | Cyclohexyl-amine | PIM-1 | 22 | Optimized Van der Waals |

Interpretation: The core acid is necessary for binding (anchor), but the C4-substituent drives nanomolar potency.

References

-

Xiang, Y., Hirth, B., et al. (2011).[1][2] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

-

Qian, K., Wang, L., et al. (2009).[2] "Pim kinases and crystallographic studies revealing an unusual kinase binding mode."[2] Journal of Medicinal Chemistry. Link

-

Wadood, A., et al. (2014). "Computational analysis of benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors." Pharmaceutical Biology. Link

-

RCSB Protein Data Bank. (2011). "Structure of PIM-1 with Benzofuran Inhibitor (PDB: 3R00)." RCSB PDB. Link

-

Cozza, G., et al. (2013). "Inhibitors of protein kinase CK2: an update." Current Medicinal Chemistry. Link

Sources

Solubility and stability of 4-Aminobenzofuran-2-carboxylic acid in common lab solvents

[1][2]

Executive Summary

4-Aminobenzofuran-2-carboxylic acid is a critical heterocyclic scaffold in drug discovery, particularly utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its amphoteric nature—possessing both a basic primary amine and an acidic carboxyl group—presents unique challenges in solubility and stability profiling.[1][2]

This guide moves beyond generic datasheets to provide a mechanistic understanding of this compound's behavior.[1][2] We address the "isoelectric trap" that often leads to precipitation in biological assays and provide evidence-based protocols for handling the oxidative instability characteristic of electron-rich aniline derivatives.

Physicochemical Profile & Mechanistic Insights[1][2][3][4]

To master the handling of this compound, one must understand its ionization states.[1][2] Unlike simple benzofurans, the 4-amino derivative exists primarily as a zwitterion in neutral aqueous media.[1][2]

Structural Determinants[2][4]

-

Acidic Moiety: The carboxylic acid at C2 is electron-withdrawing, typically exhibiting a pKa between 3.0 and 3.5 .[1][2]

-

Basic Moiety: The amine at C4 is an aniline derivative.[1][2] Due to resonance donation into the benzofuran ring, it is less basic than aliphatic amines, with a conjugate acid pKa typically around 3.5 – 4.5 .[2]

-

Isoelectric Point (pI): The overlap of these pKa values creates a solubility minimum (pI) in the pH range of 3.5 – 4.5 .[2] At this pH, the net charge is zero, leading to aggregation and precipitation.[1][2]

Table 1: Physicochemical Properties (Predicted/Empirical Class Data)

| Property | Value / Range | Implication |

| Molecular Weight | ~177.16 g/mol | Low MW fragment, ideal for FBDD.[1][2] |

| pKa (Acid) | 3.1 ± 0.3 | Ionized (COO⁻) at physiological pH (7.4).[1][2] |

| pKa (Base) | 4.0 ± 0.5 | Uncharged (NH₂) at physiological pH (7.4).[1][2] |

| LogP | ~1.5 – 2.0 | Moderate lipophilicity; membrane permeable.[1][2] |

| Appearance | Off-white to brown powder | Darkening indicates surface oxidation.[1][2] |

Solubility Guide

Solvent Compatibility Matrix

The solubility of 4-aminobenzofuran-2-carboxylic acid is dictated by its ability to break crystal lattice energy via hydrogen bonding or ionization.[1][2]

| Solvent | Solubility Rating | Technical Notes |

| DMSO | Excellent (>50 mg/mL) | Preferred Stock Solvent. High dielectric constant stabilizes the zwitterionic form.[1][2] Caution: DMSO is hygroscopic; water uptake can trigger precipitation.[1][2] |

| DMF | Good (>30 mg/mL) | Alternative to DMSO.[2] Easier to remove via evaporation but poses higher toxicity risks.[1][2] |

| Methanol/Ethanol | Moderate (5–20 mg/mL) | Solubility improves significantly with heating or addition of acid (e.g., 0.1% HCl).[2] |

| Water (pH 7) | Poor (<1 mg/mL) | Exists as an anion (COO⁻/NH₂), but lipophilic core limits solubility.[2] |

| 0.1 M NaOH | High (>20 mg/mL) | Fully deprotonated (COO⁻/NH₂).[2] Forms a stable sodium salt.[1][2] |

| 0.1 M HCl | High (>20 mg/mL) | Fully protonated (COOH/NH₃⁺).[2] Forms a stable hydrochloride salt.[1][2] |

The "Isoelectric Trap" in Assay Buffers

Critical Insight: When diluting a DMSO stock into aqueous buffer (e.g., PBS pH 7.4), the compound may precipitate if the final concentration exceeds ~100 µM.[2] However, the highest risk is in acidic buffers (pH 3-5) used in certain enzymatic assays or HPLC mobile phases, where the compound hits its isoelectric point.[1]

Recommendation: Always maintain the final assay pH > 6.0 or < 2.0 to ensure a net charge on the molecule, preventing aggregation.[2]

Stability Assessment

The stability profile is dominated by two pathways: oxidative degradation of the amine and thermal decarboxylation.[1][2]

Degradation Pathways

The electron-rich 4-amino group activates the benzene ring, making it susceptible to oxidation by atmospheric oxygen, especially in solution.[1][2] This results in the formation of quinoid-like impurities and colored oligomers (browning).[1][2]

Figure 1: Primary degradation pathways.[1][2] Oxidative instability is the primary concern during storage and handling.[1]

Stability Recommendations

-

Solid State: Store at -20°C, desiccated, and protected from light. Shelf life is typically >2 years if kept dry.[1][2]

-

Solution State: DMSO stocks are stable for 1-3 months at -20°C. Avoid freeze-thaw cycles.

-

Photostability: The benzofuran core absorbs UV light strongly.[1][2] Protect solutions from ambient light to prevent photo-oxidation.[1][2]

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask)

This protocol determines the equilibrium solubility in your specific assay buffer.[1]

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

-

Agitation: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Remove supernatant, dilute 10x in Methanol, and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Workflow

Use this to establish handling limits for your specific experiments.[1][2]

Figure 2: Forced degradation workflow to validate compound integrity under stress conditions.

Handling & Storage Best Practices

-

Weighing: Use an anti-static gun.[1][2] The powder can be electrostatic.[1][2]

-

Dissolution: Always add the organic solvent (DMSO) before adding any aqueous buffer.[2] Adding buffer to the solid often results in a "gummy" precipitate that is difficult to redissolve.[1][2]

-

Inert Atmosphere: For long-term synthesis campaigns, flush reaction vessels with Nitrogen or Argon to prevent aniline oxidation.[1][2]

References

-

PubChem. 4-Aminofuran-2-Carboxylic Acid (Compound Summary). National Library of Medicine.[1][2] Accessed Oct 2023.[1][2] [Link](Note: General reference for physicochemical properties of the class).

-

Kowalewska, M. et al. (2013).[1][2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[1][2] [Link]

In Silico Modeling of 4-Aminobenzofuran-2-carboxylic Acid Derivatives

Executive Summary

The 4-aminobenzofuran-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, particularly for targeting serine/threonine kinases (e.g., PIM-1) and bacterial virulence factors (e.g., DprE1). Its unique electronic distribution—characterized by the donor-acceptor push-pull system between the 4-amino group and the 2-carboxylic acid—facilitates critical salt-bridge interactions within diverse active sites.

This guide provides a rigorous, self-validating in silico framework for modeling these derivatives. Unlike generic modeling tutorials, this document focuses on the specific challenges of this scaffold: tautomeric instability, zwitterionic behavior at physiological pH, and the necessity of quantum mechanical optimization prior to docking.[1]

Part 1: Strategic Computational Workflow

The modeling of benzofuran derivatives requires a non-linear approach where ligand electronic state verification precedes receptor docking.

Workflow Logic

-

Quantum Mechanical (QM) Validation: The 4-amino/2-carboxyl interplay often leads to intramolecular hydrogen bonding that force fields (MMFF94, OPLS3e) may underestimate.

-

Ensemble Docking: Due to the flexibility of the carboxylate tail, rigid-receptor docking often yields false negatives.

-

Dynamic Stability: Post-docking Molecular Dynamics (MD) is mandatory to verify the persistence of the charge-assisted hydrogen bonds.

Figure 1: Integrated computational workflow for 4-aminobenzofuran-2-carboxylic acid derivatives, emphasizing QM-derived partial charges.

Part 2: Technical Protocols & Methodology

Module 1: Ligand Preparation & Quantum Mechanics

Challenge: The 4-amino group can act as a hydrogen bond donor, while the 2-carboxylic acid is an acceptor/anion. Standard force fields often miscalculate the planarity of the amino group relative to the benzofuran ring.

Protocol:

-

Structure Generation: Generate 3D conformers using RDKit or OpenBabel.

-

DFT Optimization:

-

Software: Gaussian 16 or ORCA.

-

Method/Basis Set: B3LYP/6-311G+(d,p).

-

Solvation: IEFPCM (Water).

-

Objective: Calculate Electrostatic Potential (ESP) charges to replace standard Gasteiger charges. This is critical for accurately modeling the electrostatic interaction with the target's cationic residues (e.g., Lys67 in PIM-1).

-

-

Protonation State: At pH 7.4, the carboxylic acid is deprotonated (

) and the 4-amino group is neutral (

Module 2: Target Selection & Case Study (PIM-1 Kinase)

Rationale: PIM-1 kinase is a validated target for benzofuran-2-carboxylic acids.[2][3][4] The active site contains a critical salt bridge anchor point (Lys67) that interacts with the carboxylate.

Target Preparation:

-

PDB ID: 3BGZ (Co-crystallized with a carboxylate inhibitor) or 5DWR.

-

Clean-up: Remove water molecules >5Å from the active site. Retain bridging waters if they mediate interaction between the 4-amino group and the hinge region (Glu121).

-

H-Bond Optimization: Use PROPKA to predict protonation states of His/Asp/Glu residues within the pocket at pH 7.4.

Module 3: Molecular Docking Strategy

Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

Step-by-Step Protocol:

-

Grid Box Definition:

-

Center: Coordinates of the co-crystallized ligand.[5]

-

Size:

Å (Sufficient to cover the ATP-binding pocket).

-

-

Constraints (Crucial):

-

Define a pharmacophore constraint requiring a hydrogen bond/salt bridge with Lys67 (PIM-1).

-

This filters out poses where the carboxylate tail points away from the catalytic lysine, a common artifact in unconstrained docking.[1]

-

-

Scoring:

-

Prioritize poses with

kcal/mol. -

Visual Check: Ensure the benzofuran core creates hydrophobic contacts with Leu44 and Val126 .

-

Module 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the "4-amino" interaction. The amino group often forms water-mediated bridges that rigid docking misses.

Protocol (GROMACS):

-

Topology:

-

Protein: CHARMM36m force field.

-

Ligand: CGenFF (generated via ParamChem) with QM-derived partial charges.

-

-

System Setup:

-

Box: Dodecahedron, 1.0 nm buffer.[1]

-

Solvent: TIP3P water model.

-

Ions: Neutralize with

and add 0.15M

-

-

Equilibration:

-

NVT (100 ps, 300K)

NPT (100 ps, 1 bar). -

Restrain ligand heavy atoms (

) during equilibration.

-

-

Production Run:

-

Time: 100 ns.

-

Step size: 2 fs.

-

-

Analysis Metrics:

-

RMSD: Ligand RMSD should stabilize < 2.0 Å.

-

H-Bond Lifetime: Calculate occupancy of the Carboxylate-Lys67 interaction. >80% occupancy indicates a potent inhibitor.

-

Module 5: ADMET Profiling

Benzofuran derivatives often suffer from poor solubility or metabolic instability.

Key Parameters to Monitor:

| Property | Threshold | Tool | Notes |

|---|---|---|---|

| LogP | 2.0 - 4.0 | SwissADME | 4-amino group improves solubility vs. unsubstituted benzofurans. |

| TPSA | < 140 Ų | SwissADME | Critical for cell permeability. |

| hERG Inhibition | Low Risk | ProTox-II | Benzofurans can be hERG blockers; screen early. |

| CYP Inhibition | CYP3A4 | pkCSM | Check for metabolic hotspots on the furan ring. |

Part 3: Mechanistic Visualization

The following diagram illustrates the PIM-1 signaling pathway and how 4-aminobenzofuran-2-carboxylic acid derivatives intervene to induce apoptosis in cancer cells.

Figure 2: Mechanism of Action. The derivative inhibits PIM-1, preventing the phosphorylation of Bad and stabilization of c-Myc, thereby shifting the cell state from survival to apoptosis.

Part 4: References

-

Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[4][6] Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[1][6]

-

Wadood, A., et al. (2014). "Computational analysis of benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors."[4] Pharmaceutical Biology, 52(9), 1111-1116.[1] [1]

-

Dhabarde, S. S., et al. (2022). "Synthesis, In-Silico and In-Vitro Antimycobacterial Studies on Novel Benzofuran Derivatives."[7] Current Enzyme Inhibition, 18.

-

Eldehna, W. M., et al. (2025). "Novel benzofuran-conjugated indolin-2-ones as anticancer agents; design, synthesis, biological assessments, and molecular modeling insights."[1] European Journal of Medicinal Chemistry. [1]

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Exploring the Chemical Space of 4-Aminobenzofuran-2-carboxylic Acid Analogues

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core for ligands targeting kinases, GPCRs, and DNA-binding enzymes. While 5-substituted benzofurans are ubiquitous due to synthetic accessibility, the 4-aminobenzofuran-2-carboxylic acid core represents an under-explored chemical space with distinct vector geometry.

This guide details the strategic exploration of this scaffold. The 4-amino group provides a unique handle for hydrogen bond donors (HBD) critical for kinase hinge binding, while the 2-carboxylic acid offers a vector for solvent-exposed solubilizing groups or salt-bridging interactions. We present validated synthetic routes, structural-activity relationship (SAR) strategies, and detailed protocols for accessing this high-value chemical space.

Structural Rationale & Pharmacophore Analysis[1]

The 4-aminobenzofuran-2-carboxylic acid scaffold offers a rigid, bicyclic aromatic core that functions as a bioisostere for indole and naphthalene systems but with improved solubility profiles due to the furan oxygen.

Key Pharmacophoric Vectors:

-

Position 4 (Amine): This is the critical "pivot point." Derivatization here (e.g., ureas, amides) allows the molecule to project into deep hydrophobic pockets, often mimicking the adenine ring of ATP in kinase active sites.

-

Position 2 (Carboxylic Acid): A versatile handle. It can be conserved as an acid for salt bridges (e.g., with Lysine residues), converted to amides for H-bonding, or transformed into heterocycles (oxadiazoles, triazoles) to improve metabolic stability.

-

Furan Oxygen: Acts as a weak hydrogen bond acceptor (HBA), often interacting with backbone amides in the target protein.

Synthetic Strategy: Accessing the Core

Synthesizing the 4-amino isomer is significantly more challenging than the 5- or 6-isomers due to the lack of commercially available precursors and electronic effects that disfavor electrophilic substitution at C4. We recommend two primary routes:

Route A: The Nitro-Aldehyde Cyclization (Scalable)

This route relies on the Rapoport-Stoermer modification. It requires 2-hydroxy-6-nitrobenzaldehyde , which cyclizes with ethyl bromoacetate. The resulting 4-nitrobenzofuran is then reduced to the amine.

Route B: Smiles Rearrangement (Specialized)

For cases where the nitro-precursor is inaccessible, a Smiles rearrangement of 4-hydroxybenzofuran derivatives can essentially "swap" a phenol for an aniline, providing access to the 4-amino core.

Visualization: Retrosynthetic Analysis

Figure 1: Retrosynthetic disconnection showing the primary Nitro-Aldehyde route (Red) and the alternative Smiles Rearrangement route (Green).[1][2]

Chemical Space Expansion (SAR Workflow)

Once the core is synthesized, the library is expanded via orthogonal functionalization.

| Vector | Modification Type | Target Property | Reagents |

| C4-Amine | Sulfonylation | Metabolic Stability / Selectivity | R-SO₂Cl, Pyridine |

| C4-Amine | Urea Formation | H-Bond Donor (Kinase Hinge) | R-NCO or Triphosgene |

| C4-Amine | Reductive Amination | Lipophilicity / BBB Permeability | R-CHO, NaBH(OAc)₃ |

| C2-Acid | Amide Coupling | Solubility / Target Interaction | R-NH₂, HATU, DIPEA |

| C2-Acid | Bioisostere (Tetrazole) | pKa Modulation / Permeability | NaN₃, NH₄Cl (via Nitrile) |

Visualization: SAR Decision Tree

Figure 2: Strategic derivatization workflow for maximizing structure-activity relationship (SAR) data.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-nitrobenzofuran-2-carboxylate

Rationale: This step builds the furan ring. We use Potassium Carbonate (K₂CO₃) as a mild base to generate the phenoxide without hydrolyzing the ester, followed by intramolecular aldol-type condensation.

-

Reagents: 2-Hydroxy-6-nitrobenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 2-Hydroxy-6-nitrobenzaldehyde in DMF (0.5 M concentration).

-

Add K₂CO₃ and stir at Room Temperature (RT) for 15 min (color change indicates phenoxide formation).

-

Add Ethyl bromoacetate dropwise.

-

Heat the mixture to 80°C for 4–6 hours.

-

Validation: Monitor TLC (Hexane:EtOAc 3:1). Product is less polar than the aldehyde.

-

Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[3]

-

Protocol 2: Reduction to Ethyl 4-aminobenzofuran-2-carboxylate

Rationale: We utilize Iron (Fe) powder in acetic acid. This is chemoselective and avoids the potential hydrogenolysis of the furan ring that can occur with high-pressure Pd/C hydrogenation.

-

Reagents: Ethyl 4-nitrobenzofuran-2-carboxylate (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid, Ethanol.

-

Procedure:

-

Dissolve the nitro compound in Ethanol:Acetic Acid (3:1).

-

Add Iron powder.[4]

-

Reflux at 80°C for 2 hours.

-

Validation: LC-MS will show the mass shift of -30 Da (loss of O2, gain of H2) or -14 Da (NO2 to NH2) depending on ionization.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with EtOAc.

-

Protocol 3: Hydrolysis to the Free Acid

-

Reagents: Ethyl 4-aminobenzofuran-2-carboxylate, LiOH (3.0 eq), THF/Water (1:1).

-

Procedure:

-

Stir at RT for 12 hours.

-

Acidify carefully with 1M HCl to pH 4 to precipitate the zwitterionic amino-acid.

-

Case Studies & Biological Applications[3][5][6][7]

Case Study A: Pim-1 Kinase Inhibition

Research has demonstrated that benzofuran-2-carboxylic acids can potently inhibit Pim-1 kinase, a target in hematological malignancies.

-

Mechanism: The carboxylic acid forms a salt bridge with Lys67 (Pim-1), while the 4-position substituent occupies the ATP adenine pocket.

-

Outcome: Derivatives like Compound 29 (referenced in literature) showed nanomolar potency and high selectivity over other kinases [1].

Case Study B: DNA Gyrase B Inhibition

The benzofuran core mimics the pyrrole pharmacophore of natural antibiotics like clorobiocin.

-

Application: 4-amino derivatives coupled with urea linkers have shown efficacy against Gram-positive bacteria by inhibiting the ATPase activity of GyrB [2].

References

-

The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011).[5] [Link]

-

Synthesis and biological evaluation of benzofuran-2-carboxylic acid derivatives. Journal of Chemistry. (2013). [Link]

-

Design, synthesis, and biological evaluation of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. (2015). [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. 4-Aminofuran-2-Carboxylic Acid | C5H5NO3 | CID 49766636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminobenzofuran-2-carboxylic Acid: A Privileged Scaffold for Fragment-Based Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel starting points in the complex journey of drug discovery.[1][2] In contrast to traditional high-throughput screening (HTS), which often involves screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to specific pockets on a biological target.[2][3] Although these initial interactions are often weak, they are highly efficient in terms of binding energy per atom, providing a robust foundation for optimization into potent and selective drug candidates.[4] The FBDD approach allows for a more thorough exploration of chemical space with a smaller number of compounds, ultimately accelerating the path from hit discovery to lead optimization.[2][5]

The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[6][7][8] Its rigid, planar structure and the presence of a hydrogen bond-accepting oxygen atom make it an ideal anchor for interacting with a wide array of biological targets, including kinases, phosphatases, and enzymes involved in various disease pathways.[9][10] This guide focuses on a particularly valuable member of this family: 4-aminobenzofuran-2-carboxylic acid . The strategic placement of an amino group and a carboxylic acid on this scaffold provides key interaction points for hydrogen bonding and salt bridge formation, making it an exceptional starting point for FBDD campaigns.

This technical guide will provide a comprehensive overview of the synthesis, characterization, and application of 4-aminobenzofuran-2-carboxylic acid in FBDD. We will delve into detailed experimental protocols, data analysis, and a case study illustrating the journey from a benzofuran-based fragment to a potential lead compound.

The Core Fragment: 4-Aminobenzofuran-2-carboxylic Acid

The value of a fragment in FBDD is determined by its physicochemical properties and its potential for forming favorable interactions with a target protein. 4-Aminobenzofuran-2-carboxylic acid is an exemplary fragment that adheres well to the "Rule of Three," a set of guidelines for fragment library design.[5]

Physicochemical Properties

| Property | Value | Adherence to "Rule of Three" | Source |

| Molecular Weight | 177.16 g/mol | Yes (≤ 300 Da) | [4] |

| cLogP | ~1.5 - 2.0 (estimated) | Yes (≤ 3.0) | Estimated |

| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | Yes (≤ 3) | - |

| Hydrogen Bond Acceptors | 4 (amine, furan oxygen, carbonyl oxygen, hydroxyl oxygen) | No (> 3) | - |

| Rotatable Bonds | 1 | Yes (≤ 3) | - |

| Polar Surface Area (PSA) | 76.5 Ų (for 4-aminofuran-2-carboxylic acid) | No (> 60 Ų) | [6] |

While the number of hydrogen bond acceptors and the polar surface area slightly exceed the "Rule of Three" guidelines, the overall profile of 4-aminobenzofuran-2-carboxylic acid remains highly attractive for FBDD. The increased polarity can enhance aqueous solubility, a desirable trait for biophysical screening assays.

Synthesis and Characterization

A reliable and scalable synthetic route is crucial for any fragment to be successfully utilized in a drug discovery program. 4-Aminobenzofuran-2-carboxylic acid can be synthesized in a three-step sequence starting from commercially available precursors.

Experimental Protocol: Synthesis of 4-Aminobenzofuran-2-carboxylic Acid

This synthesis involves the formation of an ethyl benzofuran-2-carboxylate intermediate, followed by nitration, hydrolysis, and finally, reduction of the nitro group.

Step 1: Synthesis of Ethyl 4-Nitrobenzofuran-2-carboxylate

This step involves the cyclization of a substituted salicylaldehyde with an alpha-halo ester. A common method is the reaction of 2-hydroxy-6-nitrobenzaldehyde with ethyl chloroacetate in the presence of a base.[11][12]

-

To a solution of 2-hydroxy-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.1 eq) to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield crude ethyl 4-nitrobenzofuran-2-carboxylate.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Hydrolysis to 4-Nitrobenzofuran-2-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base.[13]

-

Dissolve ethyl 4-nitrobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

-

Collect the precipitated 4-nitrobenzofuran-2-carboxylic acid by filtration, wash with cold water, and dry.

Step 3: Reduction to 4-Aminobenzofuran-2-carboxylic Acid

The final step is the reduction of the nitro group to an amine. A common and effective method is using stannous chloride (SnCl₂).[14]

-

Dissolve 4-nitrobenzofuran-2-carboxylic acid (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC.[14]

-

Cool the reaction mixture and pour it into ice water.

-

Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9.[14]

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-aminobenzofuran-2-carboxylic acid.

Characterization

The identity and purity of the synthesized 4-aminobenzofuran-2-carboxylic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Fragment Screening Workflow

The identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. A typical workflow involves a primary screen followed by orthogonal validation and structural characterization.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is highly sensitive and requires relatively small amounts of protein, making it ideal for primary fragment screening.

Experimental Protocol: SPR Screening

-

Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

-

Buffer Preparation: The running buffer should be optimized for the target protein and should contain a small percentage of DMSO (e.g., 1-5%) to aid fragment solubility. It is critical that the DMSO concentration in the running buffer and the fragment solutions are precisely matched to avoid bulk refractive index effects.[3][11]

-

Fragment Preparation: Prepare a stock solution of 4-aminobenzofuran-2-carboxylic acid in 100% DMSO. Dilute the fragment to the desired screening concentration (typically 100-500 µM) in the running buffer.

-

Screening: Inject the fragment solution over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). Monitor the change in response units (RU). A positive response on the active surface compared to the reference surface indicates binding.

-

Data Analysis: Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram. Hits are typically identified based on a response threshold.

Hit Confirmation: NMR Spectroscopy

NMR spectroscopy is an excellent orthogonal method to confirm hits from a primary screen. Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for detecting weak fragment binding.

Experimental Protocol: STD-NMR for Hit Confirmation

-

Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and 4-aminobenzofuran-2-carboxylic acid (at a 50-100 fold molar excess) in a suitable deuterated buffer.[2]

-

Acquisition: Acquire two spectra: an "on-resonance" spectrum where specific protein resonances are selectively saturated, and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein or ligand signals are present.[15]

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Analysis: The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The relative intensities of the signals can provide information about which parts of the fragment are in closest contact with the protein, a technique known as epitope mapping.[2]

Structural Characterization: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is a cornerstone of FBDD. It provides detailed information about the binding mode, key interactions, and the surrounding binding pocket, which is invaluable for guiding the hit-to-lead optimization process.

Experimental Protocol: Co-crystallization

-

Protein and Ligand Preparation: Purify the target protein to a high concentration and homogeneity. Dissolve 4-aminobenzofuran-2-carboxylic acid in a suitable solvent.

-

Co-crystallization: Mix the protein with a molar excess of the fragment (typically 5-10 fold) and set up crystallization trials using various precipitant conditions.

-

Crystal Soaking (Alternative): If apo-crystals of the protein are available, they can be soaked in a solution containing the fragment. The fragment concentration for soaking should be 10-1000 times the dissociation constant (Kd).[16]

-

Data Collection and Structure Determination: Mount a suitable crystal and collect X-ray diffraction data. Process the data and solve the structure to reveal the binding mode of the fragment.

Case Study: From a Benzofuran Fragment to DsbA Inhibitors

A fragment-based campaign targeting the E. coli thiol-disulfide oxidoreductase enzyme DsbA, a key virulence factor, provides an excellent example of the successful application of a benzofuran scaffold.[17][18][19]

In this study, biophysical screening identified 2-(6-bromobenzofuran-3-yl)acetic acid as a weak binder to DsbA.[17] The initial hit was then elaborated through synthetic chemistry, guided by structural information from X-ray crystallography.

Hit-to-Lead Optimization: Fragment Growing

The "fragment growing" strategy was employed, where additional chemical groups are attached to the initial hit to explore unoccupied regions of the binding pocket and enhance potency.[17][20]

Structure-Activity Relationship (SAR) Data for DsbA Inhibitors

| Compound | R-group at 6-position | Kd (µM) | Ligand Efficiency (LE) |

| Initial Hit (6) | -Br | High mM | - |

| 23 | -OCH₂Ph | ~1000 | 0.18 |

| 25 | -OPh | 326 ± 25 | 0.24 |

| 28 | -CH₂Ph | 341 ± 57 | 0.23 |

Data adapted from Duncan et al., Molecules, 2019.[17]

X-ray crystal structures of the elaborated analogs in complex with DsbA revealed that the added phenyl and benzyl groups occupied a hydrophobic pocket adjacent to the initial binding site of the benzofuran core.[17] This structure-guided optimization led to a significant improvement in binding affinity, with the 6-phenoxy derivative 25 showing the highest ligand efficiency.[17]

This case study demonstrates the power of FBDD, where a weakly binding benzofuran fragment was rationally optimized into a more potent inhibitor, providing a promising starting point for the development of novel anti-virulence agents.[17][19]

Conclusion and Future Directions

4-Aminobenzofuran-2-carboxylic acid represents a highly valuable and versatile fragment for FBDD campaigns targeting a wide range of biological targets. Its inherent physicochemical properties, coupled with the strategic placement of key interacting functional groups, make it an ideal starting point for generating novel chemical matter. The synthetic accessibility of this scaffold further enhances its utility in drug discovery.

The successful application of FBDD relies on the tight integration of biophysical screening, structural biology, and medicinal chemistry.[19] As demonstrated in this guide, a systematic workflow from hit identification to lead optimization can efficiently transform a weakly binding fragment into a potent and selective lead compound. The continued exploration of the chemical space around the 4-aminobenzofuran-2-carboxylic acid core holds significant promise for the discovery of new therapeutics for a multitude of diseases.

References

- Fragment Screening & Fragment-Based Drug Design.

- Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide - Benchchem.

- Fragment-Based Drug Discovery - Selvita.

- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council.

- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.

- Fragment-Based Drug Design (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.

- 4-Amino-1-benzofuran-2-carboxylic acid.

- 4-Aminofuran-2-Carboxylic Acid | C5H5NO3 | CID 49766636 - PubChem.

- Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - CORE.

- Saturation Transfer Difference (STD) NMR.

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.

- Fragment-to-Lead - Creative Biostucture Drug Discovery.

- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - MDPI.

- The fragment-based development of a benzofuran hit as a new class of Escherichia coli DsbA inhibitors - La Trobe - Figshare.

- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - PubMed.

- BP202T-5.pdf - COP Bela.

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC.

- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - Scientific Research Publishing.

- Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem.

- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.

- Fragment-based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges | Biocompare.

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC.

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.

- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.

- Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - Semantic Scholar.

- The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.

- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals.

- Ethyl 5-nitrobenzofuran-2-carboxylate - Chem-Impex.

- Fragment Based Drug Discovery (FBDD) -BioDuro-Global CRDMO, Rooted in Science.

- Application of Fragment-Based Drug Discovery to Versatile Targets - PMC.

- Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. 4-Amino-1-benzofuran-2-carboxylic acid Supplier in Mumbai, 4-Amino-1-benzofuran-2-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 5. real.mtak.hu [real.mtak.hu]

- 6. 4-Aminofuran-2-Carboxylic Acid | C5H5NO3 | CID 49766636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Fragment Based Drug Discovery (FBDD) -BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 20. biocompare.com [biocompare.com]

Methodological & Application

Application Note: Large-Scale Synthesis of 4-Aminobenzofuran-2-carboxylic Acid

The following technical guide details the large-scale synthesis of 4-Aminobenzofuran-2-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and DNA-binding agents).

Executive Summary

The benzofuran moiety is a privileged structure in drug discovery. Specifically, the 4-aminobenzofuran regioisomer allows for unique vector exploration in the binding pockets of enzymes such as kinases and GPCRs. However, this isomer is synthetically challenging compared to the 5- or 6-substituted variants due to the directing effects of standard benzofuran precursors.

This protocol details a 4-step, scalable synthetic route starting from inexpensive 3-nitrophenol. The route features a regioselective Duff formylation to install the aldehyde functionality at the chemically difficult C6 position (ortho to the phenol, para to the nitro group), enabling the subsequent construction of the 4-nitrobenzofuran core.

Retrosynthetic Analysis

The strategy relies on constructing the furan ring onto a pre-functionalized benzene core. The key disconnection is the C2-C3 bond and the ether linkage.

Figure 1: Retrosynthetic strategy highlighting the critical regioselective formylation step.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

Rationale: Direct nitration of salicylaldehyde yields the 3- and 5-nitro isomers. To access the 6-nitro aldehyde (which becomes the 4-position in benzofuran), we must formylate 3-nitrophenol. The modified Duff reaction is preferred over Reimer-Tiemann for better scalability and purification.

-

Reagents: 3-Nitrophenol (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Trifluoroacetic acid (TFA) (Solvent/Catalyst).

-

Equipment: Glass-lined reactor or RBF with reflux condenser, inert gas inlet.

Protocol:

-

Charge 3-nitrophenol (139 g, 1.0 mol) and HMTA (154 g, 1.1 mol) into a reactor.

-

Add TFA (1.0 L) slowly (Exothermic!). Note: TFA acts as both solvent and acid catalyst.

-

Heat the mixture to reflux (approx. 75–80 °C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 3:7) for consumption of phenol.

-

Cool to room temperature (RT) and pour the dark orange solution into 4M HCl (1.0 L) and ice.

-

Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Extract with Dichloromethane (DCM) (3 x 500 mL).

-

Wash combined organics with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: The crude solid contains regioisomers. Recrystallize from Ethanol/Water to isolate the yellow crystalline solid.

-

Target Yield: 45–55%

-

Quality Check: ¹H NMR should show aldehyde proton at ~10.4 ppm and distinct aromatic pattern (triplet for H-4).

-

Step 2: Cyclization to Ethyl 4-Nitrobenzofuran-2-carboxylate

Rationale: A Williamson ether synthesis followed by an intramolecular Knoevenagel-type condensation (Rap-Stoermer variant) constructs the furan ring.

-

Reagents: 2-Hydroxy-6-nitrobenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq), DMF (anhydrous).

Protocol:

-

Dissolve 2-Hydroxy-6-nitrobenzaldehyde (83.5 g, 0.5 mol) in DMF (400 mL).

-

Add anhydrous K₂CO₃ (172 g, 1.25 mol). The suspension will turn bright orange/red (phenoxide formation).

-

Add Ethyl bromoacetate (66 mL, 0.6 mol) dropwise over 30 minutes at RT.

-

Heat the mixture to 80–90 °C for 4 hours.

-

Cool to RT and pour into Ice Water (2.0 L). The product will precipitate.

-

Filter the solid and wash extensively with water to remove DMF.

-

Dry in a vacuum oven at 45 °C.

-

Target Yield: 75–85%

-

Appearance: Light yellow/tan solid.

-

Step 3: Reduction to Ethyl 4-Aminobenzofuran-2-carboxylate

Rationale: Catalytic hydrogenation is the cleanest method for large scale, avoiding iron waste streams. However, if specific equipment is unavailable, Fe/AcOH is a robust backup.

Method A: Catalytic Hydrogenation (Preferred)

-

Dissolve the nitro-ester (47 g, 0.2 mol) in Ethanol/THF (1:1, 500 mL).

-

Add 10% Pd/C (2.5 g, 5 wt% loading) under Argon flow.

-

Purge reactor with H₂ gas. Maintain H₂ pressure (30–50 psi) at RT for 6–12 hours.

-

Filter through a pad of Celite to remove catalyst. Safety: Keep catalyst wet to prevent ignition.

-

Concentrate the filtrate to obtain the amine.

Method B: Iron Reduction (Alternative) [2]

-

Suspend nitro-ester in Ethanol/Water (4:1) containing NH₄Cl (5 eq).

-

Add Iron powder (5 eq) portion-wise at 70 °C.

-

Reflux for 2 hours. Filter hot through Celite.

-

Target Yield: 90–95%

-

Key Data: Disappearance of NO₂ bands in IR; shift in NMR aromatic protons.

Step 4: Hydrolysis to 4-Aminobenzofuran-2-carboxylic Acid

Rationale: Mild saponification to generate the free acid.

Protocol:

-

Dissolve the ethyl ester (20.5 g, 0.1 mol) in Methanol (100 mL).

-

Add 2M NaOH (100 mL, 2.0 eq).

-

Stir at 50 °C for 2 hours.

-

Cool to RT and remove Methanol under reduced pressure.

-

Cool the aqueous residue to 0 °C and acidify carefully with 1M HCl to pH 3–4.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Process Data Summary

| Step | Reaction | Key Reagents | Temp (°C) | Typical Yield | Critical Parameter |

| 1 | Formylation | 3-Nitrophenol, HMTA, TFA | 75–80 | 50% | Regioselectivity (purification required) |

| 2 | Annulation | Aldehyde, Ethyl Bromoacetate, K₂CO₃ | 90 | 80% | Anhydrous conditions, efficient stirring |

| 3 | Reduction | H₂/Pd-C or Fe/NH₄Cl | RT / 70 | 92% | Catalyst safety / Iron removal |

| 4 | Hydrolysis | NaOH, MeOH | 50 | 95% | pH control during precipitation |

Safety & Quality Control

Safety Considerations

-

Nitro Compounds: Intermediates are potentially energetic.[13] Avoid excessive heat during drying.

-

Hydrogenation: H₂ gas is highly flammable. Ensure proper grounding of the autoclave. Pd/C is pyrophoric when dry.

-

TFA: Highly corrosive. Use acid-resistant seals and gloves.

Analytical Specifications (Final Product)

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 1H, COOH), 7.35 (s, 1H, H-3), 7.15 (t, 1H, H-6), 6.80 (d, 1H, H-7), 6.35 (d, 1H, H-5), 5.80 (s, 2H, NH₂).

-

HPLC Purity: >98% (area).

-

Appearance: Beige to light brown solid.[2]

References

-

Duff Reaction on Nitrophenols: Lindoy, L. F., et al. "New syntheses of 2-hydroxy-6-nitrobenzaldehyde."[9][14] Journal of Organic Chemistry, 1991 , 56, 37-40. Link

-

Benzofuran Cyclization: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013 , Article ID 183717. Link

-

General Benzofuran Synthesis: Rylander, P. N.[15] "Catalytic Hydrogenation in Organic Synthesis." Academic Press, 1979 . (Standard text for hydrogenation protocols).

- Process Safety:Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008.

Visual Workflow (Graphviz)

Caption: Step-by-step process flow for the synthesis of 4-Aminobenzofuran-2-carboxylic acid.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencemadness.org [sciencemadness.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Ethyl 4-aminobenzofuran-2-carboxylate | CymitQuimica [cymitquimica.com]

- 12. oiccpress.com [oiccpress.com]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

Application Note: Chemoselective Derivatization of the Amino Group in 4-Aminobenzofuran-2-carboxylic Acid

Abstract & Strategic Significance

4-Aminobenzofuran-2-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in DNA gyrase inhibitors, kinase inhibitors, and fluorescent probes.[1] Its structural uniqueness lies in the 4-amino group , which is electronically coupled to the furan oxygen and positioned to project substituents into solvent-exposed regions of protein binding pockets.

However, the presence of the C2-carboxylic acid creates a zwitterionic species that complicates solubility and derivatization.[1] This guide provides robust, field-proven protocols for the chemoselective functionalization of the amino group without protecting the carboxylic acid, streamlining library synthesis and lead optimization.[1]

Chemical Context & Reactivity Analysis[1][2][3][4]

The Zwitterionic Challenge

In neutral media, the molecule exists in equilibrium with its zwitterionic form (Ammonium-Carboxylate).[1]

-

Solubility: Poor in non-polar solvents (DCM, Toluene). Soluble in basic aqueous media (as carboxylate) and polar aprotic solvents (DMSO, DMF).[1]

-

Reactivity Profile: The 4-amino group is an aniline-type amine. It is less nucleophilic than aliphatic amines due to resonance delocalization into the benzofuran ring but remains sufficiently reactive toward strong electrophiles (acid chlorides, isocyanates).[1]

Chemoselectivity Strategy

To derivatize the amine (Nucleophile) in the presence of the carboxylic acid (potential Nucleophile or Electrophile), we exploit nucleophilicity differentials :

-

Amine vs. Carboxylate: The neutral amine (

) is a better nucleophile toward carbonyl electrophiles than the carboxylate ( -

pH Control: By maintaining a basic pH, the carboxylic acid is deprotonated (

), rendering it unreactive toward nucleophilic attack and preventing self-esterification, while the amine remains available for reaction.[1]

Decision Tree & Workflow

The following flowchart illustrates the selection of synthetic pathways based on the desired functional group.

Figure 1: Chemoselective derivatization workflow for 4-aminobenzofuran-2-carboxylic acid.

Detailed Experimental Protocols

Protocol A: N-Acylation (Amide Synthesis)

Application: Creation of focused libraries for SAR (Structure-Activity Relationship) studies. Method: Schotten-Baumann conditions (Biphasic). This method is superior for zwitterions as it solubilizes the starting material in situ.

Materials:

-

4-Aminobenzofuran-2-carboxylic acid (1.0 eq)

-

Acid Chloride (

) (1.1 eq) -

Sodium Hydroxide (NaOH), 1M aqueous solution[1]

-

Tetrahydrofuran (THF) or Dioxane[1]

-

Hydrochloric Acid (HCl), 1M aqueous solution[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, suspend the 4-aminobenzofuran-2-carboxylic acid (1 mmol, ~177 mg) in 5 mL of 1M NaOH. Stir until a clear solution is obtained (formation of sodium carboxylate).

-

Co-solvent Addition: Add 5 mL of THF to the aqueous solution. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add the acid chloride (1.1 mmol) diluted in 1 mL THF.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup (Self-Validating Step):

-

Acidify the reaction mixture carefully with 1M HCl to pH ~2–3.

-

Observation: The N-acylated product, now having a free carboxylic acid and a non-basic amide nitrogen, should precipitate out of solution as a solid. The starting material (if any remains) would form the hydrochloride salt but is often more soluble than the amide product.[1]

-

-

Isolation: Filter the precipitate, wash with water (

) and cold diethyl ether. Dry under vacuum.

Protocol B: Reductive Amination (Secondary Amines)

Application: Modifying solubility and introducing hydrophobic bulk without a carbonyl H-bond acceptor. Challenge: The carboxylic acid can interfere with borohydrides if not careful. We use mild conditions.

Materials:

-

4-Aminobenzofuran-2-carboxylic acid (1.0 eq)

-

Aldehyde (

) (1.0 eq) -

Sodium Triacetoxyborohydride (

) (1.5 eq)[1] -

Acetic Acid (catalytic)[1]

-

Solvent: DMF or MeOH/DCM (1:1)

Step-by-Step Procedure:

-

Imine Formation: Dissolve the starting material in DMF (or MeOH/DCM if soluble). Add the aldehyde (1.0 eq) and a drop of acetic acid. Stir for 2 hours at RT.

-

Note: Molecular sieves (4Å) can be added to drive imine formation.

-

-

Reduction: Add

(1.5 eq) in one portion. Stir overnight at RT. -

Quench: Quench with saturated aqueous

. -

Purification:

-

The product is an amino-acid zwitterion. Adjust pH to the isoelectric point (usually pH 4–5) to induce precipitation.

-

Alternatively, extract the aqueous phase (at pH 4) with Ethyl Acetate.[1] The secondary amine is more lipophilic than the primary amine starting material.

-

Protocol C: Urea Synthesis

Application: Introducing a urea motif for dual H-bond donation (common in kinase inhibitors).

Materials:

-

4-Aminobenzofuran-2-carboxylic acid (1.0 eq)

-

Isocyanate (

) (1.1 eq) -

Triethylamine (

) (1.0 eq)[1] -

Solvent: Anhydrous DMF

Step-by-Step Procedure:

-

Preparation: Dissolve the starting material in anhydrous DMF. Add

(1.0 eq) to ensure the amine is not protonated by the carboxylic acid (forming the soluble triethylammonium carboxylate salt).[1] -

Addition: Add the isocyanate (1.1 eq) dropwise at RT.

-

Reaction: Stir for 4–12 hours. Heating to 60°C may be required for sterically hindered isocyanates.

-

Workup: Pour the reaction mixture into 1M HCl (excess).

-

Result: The urea product (carboxylic acid form) will precipitate. The urea linkage reduces the basicity of the nitrogen, preventing salt formation at pH 1.[1]

-

-

Filtration: Collect the solid. Recrystallize from EtOH/Water if necessary.

Quantitative Data Summary

| Parameter | Protocol A (Amide) | Protocol B (Reductive Amine) | Protocol C (Urea) |

| Reaction Media | Aqueous/THF (Biphasic) | DMF or MeOH | DMF |

| pH Requirement | Basic (pH > 9) | Slightly Acidic (pH 5-6) | Basic (Organic Base) |

| Temp Range | 0°C to RT | RT | RT to 60°C |

| Typical Yield | 75–90% | 50–70% | 80–95% |

| Purification | Acid Precipitation | Isoelectric Precip. / Extraction | Acid Precipitation |

| Selectivity | High (Amine > Acid) | High (Imine specific) | High (Amine specific) |

Quality Control & Troubleshooting

Analytical Validation

-

HPLC Purity: Run a gradient from 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Shift: The derivative will have a significantly higher retention time (RT) than the polar starting material.[1]

-

-

1H NMR (DMSO-d6):

-

Diagnostic Signal: Look for the disappearance of the broad

signal (typically -

Amide/Urea: New singlet downfield (

9.0–11.0 ppm) indicates successful N-functionalization. -

Ester Check: Ensure no methyl/ethyl ester peaks appear (singlets at

3.7–4.2 ppm) to confirm the carboxylic acid remained free.

-

Common Issues

-

Issue: Product does not precipitate upon acidification.

-

Issue: Low conversion in amide coupling.

-

Cause: Hydrolysis of acid chloride competes with amine attack.

-

Solution: Switch to anhydrous conditions: DMF solvent, 2.0 eq DIPEA, 1.1 eq Acid Chloride.[1]

-

References

-

Benzofuran Scaffold Properties

-

Schotten-Baumann Conditions for Amino Acids

-

Reductive Amination Protocols

-

General Benzofuran Synthesis (Perkin Rearrangement)

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Kinase screening assays for 4-Aminobenzofuran-2-carboxylic acid derivatives

Application Note: High-Throughput Kinase Profiling of 4-Aminobenzofuran-2-Carboxylic Acid Derivatives

Introduction & Scientific Rationale

4-Aminobenzofuran-2-carboxylic acid derivatives represent a privileged scaffold in kinase medicinal chemistry. The benzofuran core acts as a planar, hydrophobic mimetic of the adenosine ring of ATP, allowing it to slot effectively into the kinase hinge region. Specifically, the 4-amino group is positioned to form critical hydrogen bonds with the backbone carbonyls of the kinase hinge (e.g., Glu121 in PIM-1 or similar residues in CK2 and CLK1), while the 2-carboxylic acid moiety often engages in salt-bridge interactions with catalytic lysines (e.g., Lys67 in PIM-1).

Why this protocol? Standard fluorescence-based assays (e.g., FP or FI) often fail with benzofuran derivatives because the highly conjugated benzofuran core is inherently fluorescent (often in the blue/green region). This leads to high background noise and false negatives. Therefore, this guide prioritizes Luminescence (ADP-Glo) for enzymatic activity and Differential Scanning Fluorimetry (DSF) for binding confirmation, ensuring signal integrity.

Pre-Assay Critical Steps: Compound Management

The Enemy: Solubility & Aggregation Benzofuran derivatives are lipophilic and prone to π-stacking aggregation in aqueous buffers. If the compound precipitates, it causes light scattering (interfering with optical reads) and "promiscuous inhibition" via non-specific protein sequestration.

Protocol: Stock Preparation

-

Solvent: Dissolve neat powder in anhydrous DMSO (Grade: Cell Culture, >99.9%).

-

Concentration: Prepare stocks at 10 mM . If turbidity is observed, sonicate at 37°C for 5 minutes. If still turbid, dilute to 1 mM.

-

Storage: Store in amber glass vials (benzofurans can be light-sensitive) at -20°C under nitrogen or argon to prevent oxidation of the exocyclic amine.

-

Acoustic Dispensing: Use an Echo® Liquid Handler for nanoliter dispensing directly into assay plates. This avoids the "tip-wetting" loss seen with traditional pipetting of viscous DMSO.

Primary Screening: ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ assay (Promega) is a homogeneous, luminescent assay that quantifies kinase activity by measuring the ADP formed during the reaction.[1][2] It is an endpoint assay performed in two steps:

-

Depletion: Unconsumed ATP is depleted.[3]

-

Detection: ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.[4]

Advantages for Benzofurans:

-

Red-shifted signal: Luminescence (~560 nm) avoids benzofuran autofluorescence (~350-450 nm).

-

High dynamic range: Robust against weak inhibitors.

Reagent Preparation Table

| Component | Preparation Instruction | Stability |

| 1X Kinase Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. | Freshly prepared. DTT oxidizes rapidly. |

| ADP-Glo Reagent | Thaw at Room Temp (RT).[3] | Stable for 24h at RT. |

| Detection Reagent | Mix Kinase Detection Buffer + Substrate. Equilibrate to RT. | Use within 8h. |

| Kinase/Substrate | Dilute Enzyme (e.g., PIM-1, 2 nM final) and Peptide (e.g., S6 peptide, 50 µM final) in 1X Buffer. | Keep on ice until use. |

| ATP | Dilute to | Keep on ice. |

Step-by-Step Protocol (384-Well Low Volume White Plate)

-

Compound Addition: Dispense 50 nL of 4-aminobenzofuran derivative (100x stock in DMSO) into assay wells.

-

Controls: High Control (DMSO only), Low Control (Staurosporine or known inhibitor).

-

-

Enzyme Addition: Dispense 2.5 µL of Kinase/Substrate master mix.

-

Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate 10 min at RT to allow compound-enzyme binding (pre-incubation is critical for slow-binding kinetics common in benzofurans).

-

-

Reaction Start: Add 2.5 µL of ATP solution.

-

Final Volume: 5 µL.

-

Reaction: Incubate at RT for 60 minutes (linear phase).

-

-

Step 1 (Depletion): Add 5 µL of ADP-Glo™ Reagent.[3]

-

Step 2 (Detection): Add 10 µL of Kinase Detection Reagent.[1][3]

-

Incubation: 30 min at RT.

-

-

Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Secondary Screening: Thermal Shift Assay (TSA/DSF)

Scientific Logic:

Enzymatic inhibition (ADP-Glo) proves functional blockage but doesn't prove binding. Benzofurans can sometimes act as aggregators. TSA measures the melting temperature (

Protocol

-

Dye: SYPRO Orange (5000x stock). Dilute to 4x in assay buffer.

-

Protein: Recombinant Kinase domain (e.g., PIM-1) at 2-5 µM.

-

Setup (PCR Plate):

-

17.5 µL Protein/Buffer Mix.

-

2.0 µL 4x SYPRO Orange.

-

0.5 µL Compound (final conc 10-50 µM).

-

-

Run (qPCR Machine):

-

Ramp temperature from 25°C to 95°C at 0.5°C/min.

-

Excitation/Emission: ~470/570 nm.

-

-

Analysis: Calculate the inflection point of the fluorescence transition.

Visualization: Workflows & Pathways

The following diagrams illustrate the screening logic and the ADP-Glo mechanism.

Caption: Figure 1. Hierarchical screening cascade for benzofuran derivatives, prioritizing solubility QC and orthogonal biophysical validation.

Caption: Figure 2. Mechanism of the ADP-Glo assay. Note that the signal is positive (more activity = more light), so inhibitors cause a decrease in RLU.

Data Analysis & Quality Control

1. Z-Factor Calculation (Self-Validation):

Every plate must include Max Signal (DMSO) and Min Signal (No Enzyme or 10 µM Staurosporine) controls.

-

Requirement:

is mandatory for a valid assay run.

2. IC50 Fitting:

Fit data to the 4-parameter logistic equation (Hill Equation):

-

Hill Slope Check: For 4-aminobenzofurans, a Hill Slope significantly

(e.g., > 2.0) often indicates aggregation or stoichiometric binding issues. A slope

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background (Step 1) | Incomplete ATP depletion. | Ensure ADP-Glo reagent is < 24h old. Increase incubation time to 60 min. |

| Low Signal Window | Enzyme activity too low. | Titrate enzyme to ensure 10-20% ATP conversion. Do not exceed 20% (linearity limit). |

| "Bell-Shaped" Dose Response | Compound Aggregation. | Add 0.01% Triton X-100 or Tween-20 to the Kinase Buffer. |

| Shift in IC50 vs. Literature | ATP Competition. | Benzofurans are ATP-competitive. Ensure ATP concentration = |

References

-

Promega Corporation. (2023).[2] ADP-Glo™ Kinase Assay Technical Manual #TM313. Link

-

Xiang, Y., et al. (2011).[6] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[6][7] Bioorganic & Medicinal Chemistry Letters, 21(12), 3743-3748. Link

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[5] Nature Protocols, 2, 2212–2221. Link

-

Coussens, N. P., et al. (2012). "Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." NCBI Bookshelf. Link

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. ADP-Glo™ Kinase Assay [promega.sg]

- 5. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Complexities of N-Arylation on 4-Aminobenzofuran-2-Carboxylic Acid: A Technical Support Guide

Welcome to the technical support center for the N-arylation of 4-aminobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique bifunctional nature of this substrate, possessing both a nucleophilic amino group and an acidic carboxylic acid, presents a distinct set of hurdles in traditional cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful N-arylation.

Understanding the Core Challenges

The N-arylation of 4-aminobenzofuran-2-carboxylic acid is a nuanced process where the interplay between the amino and carboxylic acid functionalities dictates the reaction's success. The primary challenges stem from:

-

Competing Reactivity: The presence of two reactive sites, the amino group (a nucleophile) and the carboxylic acid (an acid and potential ligand), can lead to undesired side reactions or catalyst inhibition.

-

Substrate Solubility: The zwitterionic character of the molecule can lead to poor solubility in common organic solvents used for cross-coupling reactions.

-

Catalyst Deactivation: The carboxylic acid or its conjugate base can coordinate to the metal center of the catalyst (e.g., palladium or copper), leading to deactivation.

-

Potential for Decarboxylation: Under the thermal conditions often required for N-arylation, the benzofuran-2-carboxylic acid moiety may be susceptible to decarboxylation.

This guide will address these challenges in a practical question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Troubleshooting Guide & FAQs

FAQ 1: My N-arylation reaction is not proceeding, or the yield is very low. What are the likely causes?

Low to no conversion in the N-arylation of 4-aminobenzofuran-2-carboxylic acid is a common issue. The root cause often lies in the interference of the unprotected carboxylic acid group.

Troubleshooting Steps:

-

Protect the Carboxylic Acid: The most critical step to ensure a successful N-arylation is the protection of the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester).[1] This prevents the acidic proton from interfering with the basic reaction conditions and precludes the carboxylate from deactivating the catalyst.

-

Protocol: Esterification of 4-Aminobenzofuran-2-carboxylic acid

-

Suspend 4-aminobenzofuran-2-carboxylic acid in an excess of methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise at 0 °C.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

-

-

-

Catalyst and Ligand Choice: For the N-arylation of electron-rich heterocycles like aminobenzofurans, the choice of catalyst and ligand is crucial, especially for challenging substrates.[2][3][4]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often the method of choice.[2][3]

-

Catalyst: Use a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst such as a G3 or G4 Buchwald precatalyst.

-

Ligand: Bulky, electron-rich phosphine ligands are generally effective. Consider using ligands like XPhos, RuPhos, or BrettPhos.[5]

-

-